molecular formula C20H23N5O7 B10922905 ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10922905
M. Wt: 445.4 g/mol
InChI Key: GIRCDECMNUUUSX-UHFFFAOYSA-N
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Description

Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a methoxymethylphenyl group and a nitropyrazolylmethyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the methoxymethylphenyl and nitropyrazolylmethyl groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group to an amine is a common transformation, which can be achieved using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic ring or pyrimidine core.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the pyrimidine core suggests potential for interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

  • Ethyl 4-[4-methoxyphenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-[4-methoxy-3-(methyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness: The presence of the methoxymethyl group in ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate distinguishes it from similar compounds, potentially offering unique reactivity and interaction profiles.

Properties

Molecular Formula

C20H23N5O7

Molecular Weight

445.4 g/mol

IUPAC Name

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitropyrazol-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H23N5O7/c1-4-32-19(26)17-15(10-24-9-14(8-21-24)25(28)29)22-20(27)23-18(17)12-5-6-16(31-3)13(7-12)11-30-2/h5-9,18H,4,10-11H2,1-3H3,(H2,22,23,27)

InChI Key

GIRCDECMNUUUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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